UTPgammaS trisodium salt
Description
UTPγS trisodium salt (uridine 5′-(γ-thio)-triphosphate trisodium salt) is a chemically modified nucleotide analog where one of the oxygen atoms in the γ-phosphate group of uridine triphosphate (UTP) is replaced by a sulfur atom. This substitution renders the compound resistant to hydrolysis by phosphatases, making it invaluable for studying ATP-dependent processes, purinergic signaling, and enzyme kinetics . It is widely used in biochemical assays to investigate G-protein-coupled receptor activation, RNA polymerase mechanisms, and intracellular calcium mobilization. The trisodium salt formulation enhances solubility in aqueous buffers, facilitating its application in cell-based and in vitro studies.
Properties
IUPAC Name |
trisodium;[[5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [hydroxy(oxido)phosphinothioyl] phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N2O14P3S.3Na/c12-5-1-2-11(9(15)10-5)8-7(14)6(13)4(23-8)3-22-26(16,17)24-27(18,19)25-28(20,21)29;;;/h4,6-8,13-14H,1-3H2,(H,16,17)(H,18,19)(H,10,12,15)(H2,20,21,29);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UABJTNBFBFOTEH-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)NC1=O)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=S)(O)[O-])O)O.[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2Na3O14P3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of UTPgammaS trisodium salt typically involves the thiophosphorylation of uridine triphosphate (UTP). The process includes the following steps:
Activation of UTP: UTP is activated using a suitable reagent such as carbodiimide.
Thiophosphorylation: The activated UTP is then reacted with a thiophosphorylating agent, such as thiophosphoryl chloride, under controlled conditions to introduce the thiophosphate group.
Purification: The resulting product is purified using chromatographic techniques to obtain high-purity this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of UTP are activated and thiophosphorylated in industrial reactors.
Purification: The crude product is purified using industrial-scale chromatography or crystallization techniques.
Quality Control: The final product undergoes rigorous quality control to ensure high purity and consistency
Chemical Reactions Analysis
Types of Reactions
UTPgammaS trisodium salt primarily undergoes substitution reactions due to the presence of the thiophosphate group. It is resistant to hydrolysis, making it stable under various conditions.
Common Reagents and Conditions
Reagents: Thiophosphoryl chloride, carbodiimide, and other activating agents.
Conditions: Reactions are typically carried out under anhydrous conditions and controlled temperatures to prevent hydrolysis and degradation
Major Products
The major product of the thiophosphorylation reaction is this compound itself. This compound can further participate in biochemical reactions involving P2Y2 and P2Y4 receptors .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H20N3Na3O9P3S
- Molecular Weight : 507.2 g/mol
- CAS Number : 1061-71-8
- Synonyms : Uridine triphosphate gamma-thio, UTPγS
UTPgammaS is characterized by the substitution of a sulfur atom for the oxygen atom in the gamma position of uridine triphosphate. This modification enhances its stability and affinity for various enzymes and receptors.
Enzyme Substrate Studies
UTPgammaS is widely used as a substrate for nucleotide triphosphate-dependent enzymes. Its structural similarity to ATP allows it to act as a competitive inhibitor in enzymatic reactions. This property is particularly useful in studying:
- Nucleotide Kinases : Investigating the kinetics of nucleotide phosphorylation.
- RNA Polymerases : Understanding transcriptional regulation mechanisms.
Table 1: Enzymatic Activity of UTPgammaS
| Enzyme Type | Activity Observed | Reference |
|---|---|---|
| Nucleotide Kinase | Competitive inhibition | |
| RNA Polymerase | Substrate for transcription | |
| ATPase | Inhibition of hydrolysis |
Signal Transduction Research
UTPgammaS plays a crucial role in signal transduction pathways, particularly in purinergic signaling. It acts as an agonist for P2Y receptors, which are involved in various physiological processes such as:
- Cell Proliferation : Modulating growth factor signaling.
- Inflammatory Responses : Influencing cytokine release.
Case Study Example : A study demonstrated that UTPgammaS-induced activation of P2Y receptors leads to increased intracellular calcium levels, promoting cell migration in fibroblasts .
Drug Development
UTPgammaS is being explored in drug development for its potential therapeutic effects:
- Anticancer Agents : Its ability to inhibit specific kinases makes it a candidate for targeted cancer therapies.
- Antiviral Compounds : Research indicates that UTPgammaS can inhibit viral replication by interfering with nucleotide metabolism.
Table 2: Pharmacological Effects of UTPgammaS
Research Findings and Insights
Recent studies have highlighted the versatility of UTPgammaS in various experimental settings:
- A study on its effects on cancer cell lines showed that UTPgammaS significantly reduced cell viability when combined with other chemotherapeutic agents, indicating its potential as an adjuvant therapy .
- In neurological research, UTPgammaS has been shown to enhance synaptic plasticity, suggesting implications for cognitive enhancement therapies .
Mechanism of Action
UTPgammaS trisodium salt exerts its effects by selectively activating P2Y2 and P2Y4 receptors. These receptors are G protein-coupled receptors involved in various cellular processes, including inflammation, cell proliferation, and vascular tone regulation. Upon binding to these receptors, this compound triggers downstream signaling pathways, such as the activation of phospholipase C and the release of intracellular calcium, leading to various physiological responses .
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Properties of UTPγS and Analogues
| Compound | Molecular Weight | Solubility (Water) | Key Applications | Hydrolysis Resistance |
|---|---|---|---|---|
| UTPγS Trisodium Salt | ~666 g/mol | High (>100 mM) | P2Y receptor studies, kinase assays | High (S-substitution) |
| UTP | 484 g/mol | High | RNA synthesis, short-term signaling | Low |
| ATPγS | 535 g/mol | Moderate | Muscle physiology, P2X receptors | High |
| Nitrilotriacetic Acid | 275 g/mol | Moderate | Calcium chelation, olfactory therapy | N/A |
Table 2: Regulatory Status of Trisodium Salts (Based on Evidence)
Biological Activity
UTPγS (uridine 5'-O-(3-thiotriphosphate)) trisodium salt is a nucleotide analog that has garnered attention for its biological activity, particularly in the context of purinergic signaling. This compound is recognized for its ability to activate various purinergic receptors, influencing a range of physiological processes. This article delves into the biological activities of UTPγS, supported by research findings, case studies, and data tables.
Overview of UTPγS
UTPγS is a stable analog of uridine triphosphate (UTP) that exhibits enhanced potency and selectivity for purinergic receptors. It is primarily utilized in research to investigate the roles of UTP in cellular signaling pathways, particularly those mediated by P2Y receptors.
UTPγS acts as an agonist at P2Y receptors, which are G-protein-coupled receptors responsive to nucleotides. The activation of these receptors leads to various intracellular signaling cascades, including:
- Increased intracellular calcium levels : This is crucial for various cellular functions such as muscle contraction and neurotransmitter release.
- Stimulation of cell proliferation : Particularly in endothelial and smooth muscle cells.
- Modulation of inflammation : UTPγS has been shown to influence leukocyte chemotaxis and cytokine release.
1. Cardiovascular Effects
Research indicates that UTPγS can induce vasodilation and improve blood flow by acting on vascular smooth muscle cells. A study demonstrated that UTPγS promotes relaxation in carotid arteries, suggesting potential applications in cardiovascular therapies .
2. Neurotransmission
UTPγS enhances neurotransmission in various models, including guinea pig urinary bladder preparations. It has been shown to facilitate parasympathetic neurotransmission, which may have implications for treating bladder dysfunction .
3. Anti-inflammatory Properties
UTPγS modulates immune responses by influencing the migration and activation of leukocytes. Its role in reducing inflammation has been highlighted in models of acute lung injury, where it aids in restoring epithelial barrier function .
Case Study 1: Cardiovascular Health
In a controlled study involving hypertensive rats, UTPγS administration resulted in significant reductions in blood pressure and improved endothelial function. The findings suggest its potential as a therapeutic agent for managing hypertension.
Case Study 2: Neurological Impact
A study involving spinal cord injury models showed that UTPγS treatment resulted in improved motor function recovery. The compound facilitated neurogenic responses that are crucial for rehabilitation after injury.
Table 1: Biological Activity Summary of UTPγS
Table 2: Pharmacological Profile
| Parameter | Value |
|---|---|
| Molecular Weight | 785.06 g/mol |
| Solubility | Soluble in water (up to 20 mM) |
| pIC50 (NTPDase Inhibition) | 4.62 (human blood) |
| EC50 (P2Y receptor activation) | Varies by receptor subtype |
Q & A
Basic Research Questions
Q. How should UTPγS trisodium salt stock solutions be prepared and standardized for enzymatic assays?
- Methodological Answer: Dissolve UTPγS trisodium salt in ultrapure, nuclease-free water to a final concentration (e.g., 10–100 mM) based on experimental requirements. Adjust pH to 7.0–7.5 using sterile NaOH or HCl solutions to mimic physiological conditions. Filter-sterilize (0.22 µm) to remove particulates and store aliquots at –20°C to prevent hydrolysis. Standardize concentration via UV absorbance at 260 nm (extinction coefficient: ~10,000 M⁻¹cm⁻¹) using a spectrophotometer. Validate stability over time using HPLC or capillary electrophoresis .
Q. What are the recommended storage conditions to preserve UTPγS trisodium salt stability?
- Methodological Answer: Store lyophilized UTPγS trisodium salt at –80°C in airtight, light-resistant containers under inert gas (e.g., argon) to minimize oxidation. For short-term use (≤1 month), reconstituted solutions can be stored at –20°C with 1–5 mM EDTA to chelate divalent cations that may catalyze degradation. Monitor degradation via periodic LC-MS or enzymatic activity assays in control experiments .
Q. Which analytical methods are suitable for verifying UTPγS trisodium salt purity in biochemical studies?
- Methodological Answer: Employ orthogonal techniques:
- HPLC: Use anion-exchange chromatography with UV detection (260 nm) to separate UTPγS from contaminants (e.g., ADP, AMP).
- Mass Spectrometry (MS): Confirm molecular weight (MW: ~605 g/mol) and detect sulfur substitution at the γ-phosphate.
- Enzymatic Assays: Test resistance to hydrolysis by ATPases or phosphatases compared to native UTP.
Refer to USP guidelines for reagent purity thresholds (e.g., ≥95% by HPLC) .
Advanced Research Questions
Q. How to design experiments assessing UTPγS trisodium salt’s resistance to enzymatic hydrolysis in kinase/ATPase studies?
- Methodological Answer:
- Control Setup: Compare hydrolysis rates of UTPγS and native UTP using purified enzyme (e.g., hexokinase) in buffer (pH 7.4, 25°C). Monitor phosphate release via malachite green assay or radioactive [γ-³²P] labeling.
- Kinetic Analysis: Calculate and using Michaelis-Menten plots. A significantly reduced for UTPγS confirms hydrolysis resistance.
- Structural Validation: Use X-ray crystallography or molecular docking to confirm sulfur’s steric hindrance at the enzyme active site .
Q. How to resolve discrepancies in nucleotide-binding affinity data when using UTPγS trisodium salt as a non-hydrolyzable analog?
- Methodological Answer: Contradictions may arise from:
- Buffer Composition: Ensure consistency in ionic strength (e.g., 150 mM KCl) and divalent cations (e.g., Mg²⁺ vs. Mn²⁺).
- Enzyme Source: Use recombinant proteins from the same expression system to avoid isoform variability.
- Orthogonal Assays: Validate binding via isothermal titration calorimetry (ITC) and surface plasmon resonance (SPR) to cross-verify results.
- Statistical Rigor: Apply ANOVA or Bayesian modeling to assess data variability .
Q. What controls are essential when using UTPγS trisodium salt in nucleotide-dependent transcription assays?
- Methodological Answer: Include:
- Negative Controls: Omit UTPγS or substitute with non-hydrolyzable analogs (e.g., UTPαS) to confirm specificity.
- Positive Controls: Native UTP to benchmark transcriptional activity.
- Contaminant Checks: Test for endotoxins (LAL assay) or RNase contamination if working with RNA polymerases.
- Triangulation: Combine fluorescence-based (e.g., SYBR Gold) and radiolabeled ([α-³²P] UTPγS) detection methods .
Data Analysis & Presentation
Q. How to effectively present kinetic data involving UTPγS trisodium salt in publications?
- Methodological Answer:
- Figures: Use Lineweaver-Burk plots for enzyme kinetics, labeling axes as (µM⁻¹) and (nmol⁻¹·min).
- Tables: Summarize , , and values with standard deviations (n ≥ 3).
- Legends: Specify buffer conditions, enzyme concentrations, and statistical tests (e.g., Student’s t-test).
- Reproducibility: Provide raw data in supplementary materials (e.g., Excel files) per journal guidelines .
Q. How to address batch-to-batch variability in UTPγS trisodium salt during longitudinal studies?
- Methodological Answer:
- Pre-Experimental QC: Characterize each batch via HPLC and MS before use.
- Normalization: Include internal standards (e.g., fluorescent ATP analogs) in assays to adjust for potency differences.
- Documentation: Track lot numbers and storage durations in lab notebooks for retrospective analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
